

Technical Whitepaper: 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzyl-4-(4-nitrophenyl)piperazine
Cat. No.:	B098698

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative with the Chemical Abstracts Service (CAS) registry number 16155-08-1. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active compounds. The presence of a benzyl group and a nitrophenyl group on the piperazine core suggests potential for diverse pharmacological activities. This technical guide provides a summary of the available physicochemical data, a putative synthesis protocol, and an overview of the potential biological activities based on structurally related compounds, aiming to facilitate future research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties for **1-Benzyl-4-(4-nitrophenyl)piperazine** is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	16155-08-1	N/A
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₂	[1]
Molecular Weight	297.35 g/mol	[2]
Appearance	Not specified (likely a solid)	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A
Solubility	Not specified	N/A

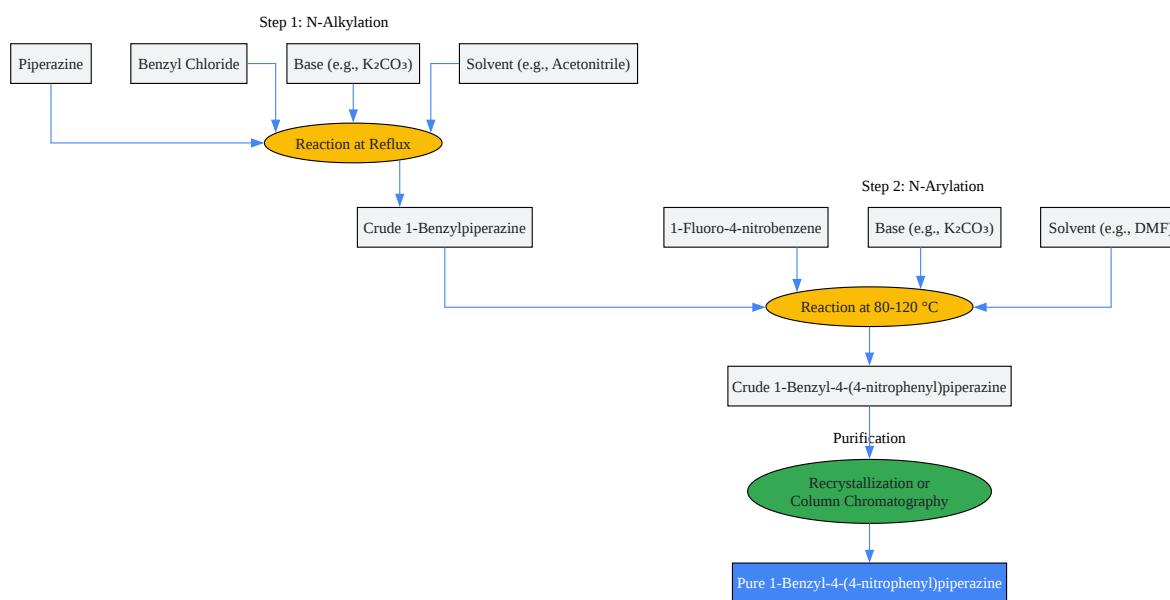
Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **1-Benzyl-4-(4-nitrophenyl)piperazine** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the N-alkylation and N-arylation of piperazine. A potential two-step or one-pot synthesis is outlined below.

Putative Experimental Protocol: N-Alkylation followed by N-Arylation

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Materials:


- Piperazine
- Benzyl chloride
- 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, dimethylformamide)

- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

- Step 1: Synthesis of 1-Benzylpiperazine. In a round-bottom flask, dissolve piperazine (1.1 equivalents) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (2.5 equivalents). To this stirring suspension, add benzyl chloride (1 equivalent) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The crude 1-benzylpiperazine can be purified by distillation or chromatography, though for the subsequent step, the crude product may be used directly after an aqueous workup.[1]
- Step 2: Synthesis of **1-Benzyl-4-(4-nitrophenyl)piperazine**. The crude or purified 1-benzylpiperazine (1 equivalent) is dissolved in a high-boiling polar aprotic solvent like dimethylformamide (DMF). An excess of a base such as potassium carbonate (3 equivalents) is added, followed by the addition of 1-fluoro-4-nitrobenzene (1.1 equivalents). The reaction mixture is heated, typically to a temperature between 80-120 °C, and the progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and poured into ice water, which should precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Putative two-step synthesis workflow for **1-Benzyl-4-(4-nitrophenyl)piperazine**.

Biological Activity and Potential Applications

Currently, there is a notable absence of published scientific literature detailing the specific biological activities, mechanism of action, or pharmacological profile of **1-Benzyl-4-(4-nitrophenyl)piperazine**. However, the known biological activities of structurally related piperazine derivatives can provide valuable insights into its potential therapeutic applications.

Overview of Piperazine Derivatives in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.^[3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

- Antimicrobial and Antifungal Activity: Numerous piperazine-containing compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.^[4]
- Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. This is often attributed to its ability to interact with various neurotransmitter receptors.
- Anticancer Activity: Some piperazine derivatives have been investigated as potential anticancer agents, with mechanisms that can involve the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.
- Antihistaminic and Anti-inflammatory Effects: The piperazine core is present in several well-known antihistamines. Additionally, some derivatives have shown potential as anti-inflammatory agents.

Given the structural features of **1-Benzyl-4-(4-nitrophenyl)piperazine**, it is plausible that this compound could exhibit one or more of the aforementioned activities. The benzyl group can contribute to lipophilicity and potential interactions with hydrophobic pockets in biological targets, while the nitrophenyl moiety is an electron-withdrawing group that can influence the electronic properties and potential interactions of the molecule.

Future Directions

The lack of available data for **1-Benzyl-4-(4-nitrophenyl)piperazine** presents a clear opportunity for further research. Key areas for future investigation include:

- Definitive Synthesis and Characterization: A validated, high-yield synthesis protocol and full characterization of the compound's physicochemical properties are needed.
- In Vitro Screening: The compound should be screened against a broad range of biological targets to identify potential pharmacological activities. This could include assays for antimicrobial, antifungal, anticancer, and CNS-related activities.
- Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of **1-Benzyl-4-(4-nitrophenyl)piperazine** could provide valuable insights into the structural requirements for its biological activity.

Conclusion

1-Benzyl-4-(4-nitrophenyl)piperazine is a chemical entity with a structure that suggests potential for interesting pharmacological properties, yet it remains largely unexplored. This technical guide has provided a summary of the currently available information and a proposed framework for its synthesis and future investigation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further studies to unlock the potential of this and related compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 2. Design, synthesis, and in vitro and in vivo characterization of 1-[4-[4-(substituted)piperazin-1-yl]butyl]guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against *Pneumocystis Pneumonia* in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098698#1-benzyl-4-4-nitrophenyl-piperazine-cas-number-16155-08-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com